Sodium 2-methoxybenzene-1-sulfinate
Description
Structure
3D Structure of Parent
Properties
IUPAC Name |
sodium;2-methoxybenzenesulfinate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8O3S.Na/c1-10-6-4-2-3-5-7(6)11(8)9;/h2-5H,1H3,(H,8,9);/q;+1/p-1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YCXBFBQPNIPTLD-UHFFFAOYSA-M | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1S(=O)[O-].[Na+] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7NaO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
15898-40-5 | |
| Record name | sodium 2-methoxybenzene-1-sulfinate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Mechanistic Investigations into the Reactivity of Sodium 2 Methoxybenzene 1 Sulfinate
Fundamental Reactivity Modes: Nucleophilic, Electrophilic, and Radical Pathways
Sodium 2-methoxybenzene-1-sulfinate, like other sodium arylsulfinates, exhibits a flexible reactivity profile, capable of acting as a nucleophile, an electrophile, or a precursor to a sulfonyl radical, depending on the reaction conditions. nih.govrsc.org
Nucleophilic Reactivity : The sulfinate anion is an electron-rich species and can act as a nucleophile, donating a pair of electrons to an electron-deficient center to form a new covalent bond. byjus.commasterorganicchemistry.comlibretexts.org This is the basis for its participation in substitution and addition reactions. The sulfur atom, being more polarizable and less electronegative than the oxygen atoms, is generally the more nucleophilic site, leading to the formation of sulfones. researchgate.net However, under certain conditions, the oxygen atom can also act as a nucleophile, resulting in the formation of sulfinate esters. researchgate.net
Electrophilic Reactivity : While less common, the sulfur atom in a sulfinate can exhibit electrophilic character. This is often achieved by converting the sulfinate into a more reactive intermediate, such as a sulfonyl chloride or a mixed anhydride. These intermediates can then be attacked by nucleophiles. For instance, treatment of sodium arylsulfinates with trifluoromethanesulfinate can generate electrophilic thiolating reagents. nih.govrsc.org
Radical Pathways : this compound can serve as a precursor to the 2-methoxyphenylsulfonyl radical. researchgate.net This is typically achieved through single-electron transfer (SET) oxidation, which can be initiated by chemical oxidants, electrochemical methods, or photoredox catalysis. researchgate.netresearchgate.netcam.ac.uk The generated sulfonyl radical is a key intermediate in a wide array of reactions, including additions to alkenes and alkynes, and C-H functionalization. rsc.orgresearchgate.nettandfonline.com
Detailed Mechanistic Studies of Carbon-Sulfur (C-S) Bond Forming Reactions
The formation of carbon-sulfur bonds is a cornerstone of organosulfur chemistry, and this compound is a valuable reagent in this context. The mechanisms of these reactions are diverse and have been extensively studied.
Sulfonyl Radical Generation and Propagation
The generation of sulfonyl radicals from sodium arylsulfinates is a pivotal step in many C-S bond-forming reactions. researchgate.net This can be accomplished through various methods:
Oxidation with Metal Oxidants : Reagents like manganese(III) 2-pyridinecarboxylate or cerium(IV) ammonium (B1175870) nitrate (B79036) can oxidize sodium arylsulfinates to generate sulfonyl radicals. researchgate.net These radicals can then add to olefins. researchgate.net
Photoredox Catalysis : Visible-light photoredox catalysis provides a mild and efficient method for generating sulfonyl radicals from sodium sulfinates. cam.ac.ukrsc.org An excited photocatalyst, such as an iridium or ruthenium complex, can oxidize the sulfinate anion to the corresponding sulfonyl radical. cam.ac.uk
Electrochemical Oxidation : Anodic oxidation of sodium sulfinates is another green and efficient method for generating sulfonyl radicals. researchgate.net
Once generated, the sulfonyl radical propagates the reaction through several mechanistic steps, which typically involve:
Initiation : Formation of the sulfonyl radical from the sodium sulfinate. fiveable.me
Propagation : The sulfonyl radical reacts with a substrate, such as an alkene or alkyne, to form a new carbon-centered radical. This new radical can then participate in further reactions, such as cyclization or reaction with another molecule, to continue the chain. tandfonline.comfiveable.me
Termination : The radical chain is terminated when two radicals combine or through disproportionation. fiveable.melibretexts.org
Palladium-Catalyzed Cross-Coupling Mechanisms (e.g., Desulfinative Coupling)
Palladium-catalyzed cross-coupling reactions have emerged as a powerful tool for C-S bond formation using sodium sulfinates. A prominent example is the desulfinative coupling, where the sulfinate group is extruded as sulfur dioxide (SO2). nih.govnih.gov
The catalytic cycle for the palladium-catalyzed desulfinative cross-coupling of a (hetero)aryl sulfinate with an aryl halide is generally understood to involve the following key steps: acs.org
Oxidative Addition : The active Pd(0) catalyst undergoes oxidative addition to the aryl halide (Ar-X) to form a Pd(II) intermediate.
Ligand Exchange : The sulfinate anion (Ar'SO2⁻) displaces a ligand on the Pd(II) complex.
Reductive Elimination Precursor Formation : The aryl and sulfinato ligands on the palladium center can coordinate in a way that facilitates the subsequent steps.
SO2 Extrusion : The sulfinato ligand undergoes extrusion of sulfur dioxide to form a new Pd-Aryl' intermediate.
Reductive Elimination : The two aryl groups on the palladium center are reductively eliminated to form the biaryl product (Ar-Ar') and regenerate the Pd(0) catalyst.
Mechanistic studies have revealed that the nature of the sulfinate can influence the rate-determining step and the catalyst's resting state. acs.org For example, with pyridine-2-sulfinates, the formation of a stable five-membered palladacycle can slow the extrusion of SO2. acs.org
| Step | Description | Key Intermediates |
|---|---|---|
| Oxidative Addition | The Pd(0) catalyst inserts into the aryl halide bond. | Pd(II)-aryl halide complex |
| Ligand Exchange | The sulfinate anion replaces a ligand on the palladium center. | Pd(II)-aryl-sulfinate complex |
| SO2 Extrusion | The sulfinate ligand eliminates sulfur dioxide. | Pd(II)-diaryl complex |
| Reductive Elimination | The two aryl groups couple, and the Pd(0) catalyst is regenerated. | Biaryl product, Pd(0) |
Mechanistic Insights into C-H Sulfonylation
Direct C-H sulfonylation offers an atom-economical approach to C-S bond formation, avoiding the need for pre-functionalized starting materials. rsc.orgacs.org The mechanisms for these reactions are often complex and can proceed through different pathways depending on the catalyst and reaction conditions.
One common mechanistic pathway involves the generation of a sulfonyl radical, which then reacts with an aromatic C-H bond. acs.org This can be achieved through:
Metal-Catalyzed Radical Pathways : Transition metals like iron can catalyze the generation of aryl radicals from precursors like diaryliodonium salts. acs.org These aryl radicals can then react with a sulfinate source.
Photoredox Catalysis : As mentioned earlier, photoredox catalysis can generate sulfonyl radicals that can engage in C-H functionalization reactions. rsc.org
Another approach involves the use of a directing group to achieve site-selective C-H activation. In these cases, a transition metal catalyst, often palladium, coordinates to the directing group and activates a specific C-H bond. The sulfonylating agent, derived from the sodium sulfinate, is then delivered to this activated site.
Mechanisms of Nitrogen-Sulfur (N-S) Bond Formation
The formation of nitrogen-sulfur bonds is crucial for the synthesis of sulfonamides, a class of compounds with significant applications in medicinal chemistry.
N-Sulfonylation Reactions
N-sulfonylation reactions involve the coupling of an amine with a sulfonylating agent derived from this compound. nih.govrsc.org Several mechanistic pathways have been proposed for this transformation.
Iodine-Mediated N-Sulfonylation : In the presence of iodine, sodium arylsulfinates can be converted to a sulfonyl iodide intermediate. researchgate.net This intermediate can then undergo homolytic cleavage of the S-I bond to generate a sulfonyl radical. The sulfonyl radical can then couple with an amine to form the sulfonamide. researchgate.net
Copper-Catalyzed N-Sulfonylation : Copper catalysts can facilitate the oxidative coupling of amines with sodium sulfinates. rsc.orgsemanticscholar.org A plausible mechanism involves a single electron transfer (SET) pathway where the copper catalyst promotes the formation of a sulfonyl radical, which then reacts with the amine. rsc.org
Electrochemical N-Sulfonylation : Electrochemical methods provide a clean and efficient way to synthesize sulfonamides. acs.org In a typical setup, an ammonium halide like NH4I can act as both a redox catalyst and a supporting electrolyte. The iodide is oxidized at the anode to an active iodine species, which then reacts with the sodium sulfinate and the amine to form the sulfonamide. acs.org
| Method | Key Intermediate | Proposed Mechanism |
|---|---|---|
| Iodine-Mediated | Sulfonyl iodide, Sulfonyl radical | Formation of sulfonyl iodide, followed by homolytic cleavage and radical-amine coupling. researchgate.net |
| Copper-Catalyzed | Sulfonyl radical | Single electron transfer from the sulfinate to the copper catalyst, generating a sulfonyl radical that reacts with the amine. rsc.org |
| Electrochemical | Active iodine species | Anodic oxidation of iodide to an active iodine species, which mediates the reaction between the sulfinate and the amine. acs.org |
Mechanisms of Sulfur-Sulfur (S-S) Bond Formation
The creation of sulfur-sulfur (S-S) bonds is fundamental to the synthesis of compounds like thiosulfonates, which have applications in biochemistry and materials science. researchgate.net this compound serves as a versatile reagent for constructing these bonds through several mechanistic routes.
Thiosulfonates (R-SO₂S-R¹) are valuable organosulfur compounds that can be synthesized from sodium sulfinates, including this compound. rsc.orgrsc.org The pathways to their formation are diverse, often involving oxidative coupling or disproportionation reactions.
One common method is the coupling of sodium sulfinates with thiols or disulfides. rsc.org For instance, iron(III)-catalyzed coupling between a sodium sulfinate and a thiol under aerobic conditions proceeds through the in-situ formation of sulfenyl and sulfonyl radicals, which then cross-couple to yield the thiosulfonate. organic-chemistry.org Similarly, copper catalysts can facilitate the sulfonylation of disulfides with sodium sulfinates in the presence of air to form S-S bonds efficiently. rsc.orgorganic-chemistry.org
Another significant pathway is the disproportionation of sodium sulfinates. In the presence of an accelerator like boron trifluoride diethyl etherate, sodium sulfinates can undergo a disproportionate coupling reaction to yield thiosulfonates without the need for an external oxidant or reductant. google.com This method can be used to synthesize both symmetrical and asymmetrical thiosulfonates by using one or two different sodium sulfinate precursors, respectively. google.com Mechanistic studies suggest that thiosulfonates can act as key intermediates in further transformations. researchgate.net
Hypervalent iodine reagents can also mediate the conversion of thiols to thiosulfonates. organic-chemistry.org Furthermore, iodine has been used to achieve the oxidative sulfenylation of sulfinates with disulfides, producing thiosulfonates in good yields. researchgate.net
| Method | Reactants | Catalyst/Reagent | Key Mechanistic Feature | Reference |
|---|---|---|---|---|
| Oxidative Coupling | Sodium Sulfinate + Thiol | FeCl₃, O₂ | In-situ formation and cross-coupling of sulfenyl and sulfonyl radicals. | rsc.orgorganic-chemistry.org |
| Oxidative Coupling | Sodium Sulfinate + Disulfide | Copper Catalyst, Air | Copper-catalyzed sulfonylation of the S-S bond in the disulfide. | rsc.orgorganic-chemistry.org |
| Disproportionation | Sodium Sulfinate | BF₃·OEt₂ | Lewis acid-promoted disproportionate coupling of the sulfinate. | google.com |
| Oxidation | Thiol | o-Iodoxybenzoic acid (IBX) or Dess-Martin periodinane (DMP) | Mediated oxidation of thiols to form thiosulfonates. | organic-chemistry.org |
| Oxidative Sulfenylation | Sodium Sulfinate + Disulfide | Iodine (I₂) | Iodine-mediated oxidative coupling. | researchgate.net |
Role of Catalysis in Modulating Reaction Mechanisms
Catalysis plays a pivotal role in controlling the reactivity of this compound, enabling transformations that would otherwise be inefficient or impossible. Transition metals and photoredox catalysts are particularly effective in generating reactive sulfonyl intermediates.
Transition metals are widely employed to catalyze reactions involving sodium sulfinates. researchgate.net Copper and palladium, in particular, have demonstrated significant utility in forming carbon-sulfur and sulfur-sulfur bonds.
Copper-catalyzed reactions are prevalent in thiosulfonate and sulfonamide synthesis. For example, copper iodide (CuI) in the presence of a ligand like 1,10-phenanthroline (B135089) can catalyze the S-S coupling of thiols and sodium sulfinates under aerobic conditions. rsc.org Copper catalysts are also effective in the sulfonylation of disulfides to afford thiosulfonates. organic-chemistry.org In the synthesis of sulfonamides, copper facilitates the oxidative coupling of amines with sodium sulfinates, proceeding through a single electron transfer (SET) pathway. rsc.org
Palladium catalysis is primarily used for cross-coupling reactions to form C-S bonds, leading to sulfones. nih.gov While less common for direct S-S bond formation from sulfinates, palladium's role in activating aryl halides for subsequent reaction with the sulfinate nucleophile is a cornerstone of modern organic synthesis.
Nickel catalysis, often used in conjunction with photoredox systems, has emerged as a powerful tool for the cross-coupling of sodium sulfinates with aryl, heteroaryl, and vinyl halides to produce a wide array of sulfones under mild, room-temperature conditions. nih.govnih.gov
Photoredox catalysis offers a mild and efficient method to generate sulfonyl radicals from sodium sulfinates via a single-electron transfer (SET) mechanism. rsc.org Upon irradiation with visible light, a photocatalyst (such as iridium or ruthenium complexes) enters an excited state. This excited photocatalyst is a potent oxidant capable of oxidizing the sulfinate salt (e.g., this compound) to a sulfonyl radical. nih.govnih.gov
This generated sulfonyl radical is a versatile intermediate that can participate in a variety of bond-forming reactions. A prominent application is the dual catalytic system combining photoredox catalysis with nickel catalysis. nih.govrsc.org In this system, the photogenerated aryl sulfonyl radical is intercepted by a Ni(0) species to form a Ni(I)-sulfonyl complex. Subsequent oxidative addition of an aryl halide to this complex, followed by reductive elimination, forges the C-S bond and regenerates the nickel catalyst, allowing for the synthesis of diverse aryl sulfones at room temperature. nih.govnih.gov
Density functional theory (DFT) calculations have helped to elucidate the reaction pathways, confirming the formation of photoactive electron-donor-acceptor (EDA) complexes between the sulfinate and other reactants, which upon excitation, initiate the SET process. nih.gov This strategy has proven effective for a broad range of substrates, including those with complex functional groups. nih.govprinceton.edu
| Catalytic System | Key Intermediate | Transformation | Mechanistic Role of Light | Reference |
|---|---|---|---|---|
| Photoredox (e.g., Ir or Ru catalyst) | Sulfonyl Radical (RSO₂•) | Sulfonylation of Alkenes | Excites photocatalyst to enable single-electron transfer (SET) from sulfinate. | nih.gov |
| Ni/Photoredox Dual Catalysis | Sulfonyl Radical, Ni(I), Ni(III) species | Cross-coupling of Aryl Halides with Sulfinates | Generates sulfonyl radical and facilitates the Ni(0)/Ni(I)/Ni(III)/Ni(I) catalytic cycle. | nih.govnih.govrsc.org |
| Photoredox (Alcohol Activation) | Alkyl Radical, Sulfinate Anion | Synthesis of Alkyl Sulfinates from Alcohols | Enables formation of radical precursors for reaction with an SO₂ surrogate. | nih.govprinceton.edu |
Additives and counterions can exert profound control over the reaction pathways and selectivity in the chemistry of this compound.
Additives:
Lewis Acids: A Lewis acid such as boron trifluoride diethyl etherate (BF₃·OEt₂) can act as a promoter in the disproportionation of sodium sulfinates to form thiosulfonates, avoiding the need for metal catalysts or external oxidants. google.com
Bases: In certain reactions, the addition of a base can dramatically accelerate an otherwise unfavorable pathway. For example, the addition of DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) was found to mediate the sulfonylation of pyridinium (B92312) salts by sulfinates, likely by facilitating the initial nucleophilic addition step. nih.gov
Oxidants/Reductants: In many coupling reactions, an external oxidant (like O₂ or TBHP) or reductant is required. organic-chemistry.org However, in some cases, the sodium sulfinate itself can act as a reducing agent. rsc.org Additives like sodium bisulfite (NaHSO₃) have been used to facilitate the reductive coupling of nitroarenes with sulfinates to form sulfonamides. nih.gov
Counterions: The sodium counterion (Na⁺) in this compound primarily influences the salt's physical properties, such as its crystallinity, stability, and solubility in various solvents. The solubility is a critical factor, especially in multiphasic reaction systems or when specific concentrations are required for optimal catalytic turnover. In photoredox/nickel dual catalysis, highly polar solvents like DMSO or DMF are often ideal, which helps to dissolve the sulfinate salt and facilitate the reaction. nih.gov The nature of the cation can influence the nucleophilicity and redox potential of the sulfinate anion, although this is a less explored area compared to the impact of catalysts and other additives.
Applications of Sodium 2 Methoxybenzene 1 Sulfinate in Modern Organic Synthesis
Divergent Synthesis of Organosulfur Compounds
The sulfinate group of Sodium 2-methoxybenzene-1-sulfinate is a flexible functional handle that can be elaborated into several classes of organosulfur compounds, including sulfones, sulfides, sulfonamides, and thiosulfonates. This versatility allows for divergent synthesis strategies, where a single starting material can be directed toward multiple, structurally distinct product classes by varying the reaction partners and conditions.
Sulfones are a class of organosulfur compounds characterized by a sulfonyl group connected to two carbon atoms. The synthesis of sulfones often involves the oxidation of corresponding sulfides. In one established method, sulfones are prepared by reacting a thioether with an oxidizing agent like chlorine gas in water. For instance, thioanisole (B89551) can be oxidized to benzene (B151609) methyl sulfone with high yield and selectivity. Similarly, diphenyl sulfide (B99878) can be converted to diphenyl sulfone.
While general methods for sulfone synthesis from various precursors are well-documented, the direct conversion of this compound to sulfides is a less common transformation. The typical role of sodium sulfinates is as a nucleophile or radical precursor for creating sulfones, not sulfides. The synthesis of sulfides is more commonly achieved through the reaction of thiols with halides under solvent- and catalyst-free conditions, or by using specialized catalysts to couple aromatic halides with a sulfur source.
Table 1: Illustrative Synthesis of Sulfones from Sulfides This table presents general examples of sulfide to sulfone oxidation, a common method for synthesizing the sulfone functional group.
| Starting Sulfide | Oxidizing Agent | Product | Yield | Reference |
|---|---|---|---|---|
| Thioanisole | Cl2 in H2O | Benzene methyl sulfone | 89.5% | |
| Diphenyl sulfide | Cl2 in H2O | Diphenyl sulfone | 93.8% | |
| 2-Nitrophenyl phenyl thioether | Cl2 in H2O | 2-Nitrophenyl phenyl sulfone | 94.8% |
Sulfonamides are a critical class of compounds in medicinal chemistry and agrochemicals. This compound serves as an effective precursor for the synthesis of N-substituted 2-methoxybenzenesulfonamides. A prominent method involves the oxidative coupling of the sulfinate salt with a variety of primary and secondary amines.
Several protocols have been developed to achieve this transformation efficiently. One environmentally benign approach utilizes molecular iodine (I₂) as the mediator in water at room temperature, which simplifies the reaction setup and product purification. This iodine-mediated reaction is proposed to proceed through the in-situ formation of a sulfonyl iodide intermediate, which then reacts with the amine to furnish the sulfonamide. The method is applicable to a wide range of amines, including aromatic, aliphatic, and cyclic variants, delivering the desired sulfonamides in good to excellent yields. Other effective systems for this transformation include using ammonium (B1175870) iodide (NH₄I) in acetonitrile (B52724) or employing electrochemical methods.
Table 2: Synthesis of Sulfonamides from Sodium Sulfinates and Amines This table showcases representative examples of the synthesis of sulfonamides from various sodium sulfinates, illustrating the broad applicability of the methodology.
| Sodium Sulfinate | Amine | Conditions | Yield | Reference |
|---|---|---|---|---|
| Sodium benzenesulfinate (B1229208) | Aniline | I2, H2O, rt | 92% | |
| Sodium p-toluenesulfinate | Pyrrolidine | I2, H2O, rt | 93% | |
| Sodium p-toluenesulfinate | n-Propylamine | NH4I, CH3CN, 80°C | 82% | |
| Sodium benzenesulfinate | Benzylamine | (n-C4H9)4NBr, m-CPBA, rt | 89% |
Thiosulfonates, which contain a distinctive R-SO₂-S-R' linkage, are valuable intermediates in organic synthesis and exhibit interesting biological activities. This compound can be converted into both symmetrical and unsymmetrical thiosulfonates through several synthetic strategies.
One notable method involves a disproportionate coupling reaction mediated by boron trifluoride diethyl etherate (BF₃·OEt₂). This approach is performed under mild, metal-free conditions and can be used to synthesize symmetrical thiosulfonates from a single sulfinate precursor or unsymmetrical versions by using two different sodium sulfinates. Alternative methods include copper- or iron-catalyzed aerobic coupling of sodium sulfinates with thiols, which proceeds smoothly for a variety of substrates. Furthermore, reactions mediated by hydroiodic acid (HI) or a combination of acetyl chloride and a Hantzsch ester have been developed for the reductive coupling of sodium sulfinates to yield thiosulfonates.
Table 3: Preparation of Thiosulfonates from Sodium Sulfinates This table provides examples of different methods used to synthesize thiosulfonates from sodium sulfinate precursors.
| Sodium Sulfinate(s) | Reagent/Catalyst | Conditions | Product Type | Yield | Reference |
|---|---|---|---|---|---|
| Sodium p-toluenesulfinate | BF₃·OEt₂ | CH₂Cl₂, rt | Symmetrical Thiosulfonate | Good | |
| Sodium benzenesulfinate + Thiophenol | CuI-Phen·H₂O | Air, rt | Unsymmetrical Thiosulfonate | 96% | |
| Sodium p-toluenesulfinate + Thiophenol | FeCl₃ | Air, rt | Unsymmetrical Thiosulfonate | 95% | |
| Sodium p-toluenesulfinate | HI | H₂O, rt | Symmetrical Thiosulfonate | 95% |
Functionalization of Complex Molecular Architectures
The ability to selectively introduce functional groups into complex molecules is a cornerstone of modern chemical synthesis. This compound is a key reagent for installing the 2-methoxyphenylsulfonyl group onto intricate molecular scaffolds, particularly through C-H functionalization and heterocycle modification.
Direct C-H functionalization is a powerful strategy that avoids the need for pre-functionalized substrates, thereby increasing synthetic efficiency. Sodium sulfinates, including the 2-methoxybenzene derivative, have been successfully employed in site-selective C-H sulfonylation reactions. These reactions often rely on photoredox or transition-metal catalysis to generate a sulfonyl radical from the sulfinate salt. This reactive radical can then engage in a C-H activation/functionalization cascade. The regioselectivity of the sulfonylation is typically controlled by the inherent reactivity of the C-H bonds or by using directing groups within the substrate that guide the catalyst to a specific site. For example, remote C-H sulfonylation of 1-naphthylamine (B1663977) derivatives has been achieved with high selectivity at the C4 position using Ru/Cu photocatalysis.
Heterocyclic motifs are ubiquitous in pharmaceuticals and biologically active compounds. The direct functionalization of heterocycles with sulfonyl groups can significantly alter their physicochemical and biological properties. This compound can be used for the C-H functionalization of a variety of heteroarenes.
This transformation is often achieved through a radical-based pathway, analogous to Minisci-type reactions. The reaction can be initiated by chemical oxidants like peroxides or through electrochemical control, which can offer improved yields for challenging substrates. For instance, zinc sulfinate salts, which can be generated from the corresponding sodium salts, have shown high reactivity for the alkylation and fluoroalkylation of heterocycles. While sodium trifluoromethanesulfinate is commonly used for trifluoromethylation, the same principle applies to the introduction of aryl- and alkylsulfonyl groups, demonstrating the broad utility of sulfinate salts in modifying complex heterocyclic systems.
Multi-component and Cascade Reactions
Multi-component reactions (MCRs) and cascade reactions are powerful strategies in organic synthesis that allow for the construction of complex molecules from simple starting materials in a single operation, thereby increasing efficiency and reducing waste. Sodium sulfinates, including by extension this compound, are valuable reagents in this context, often serving as a source of sulfonyl groups. wikipedia.org
In cascade reactions, the initial addition of a sulfonyl radical, generated from a sodium sulfinate, to an unsaturated system can trigger a sequence of intramolecular cyclizations and other transformations. mdpi.com For instance, the radical cascade cyclization of C-C unsaturated bonds is a powerful method for synthesizing sulfonylated heterocycles. mdpi.com A variety of sodium sulfinates can be employed in these transformations, suggesting that this compound would be a viable substrate. mdpi.com
An illustrative example is the iodine-catalyzed cascade cyclization/sulfenylation of propargyl alcohols with sodium sulfinates, which proceeds through a Meyer-Schuster rearrangement followed by radical addition and cyclization to afford 2-sulfenylindenones. rsc.org The generality of this reaction with various sodium sulfinates indicates that this compound could be used to introduce a 2-methoxybenzenesulfonyl group into the final product.
Below is a table of representative multi-component and cascade reactions involving sodium arenesulfinates, which exemplify the potential applications of this compound.
| Reaction Type | Substrates | Reagents/Conditions | Product Type | Ref. |
| Cascade Cyclization/Sulfenylation | Propargyl alcohols, Sodium arenesulfinates | I2, PPh3 | 2-Sulfenylindenones | rsc.org |
| Radical Cascade Cyclization | 2-Alkynylthioanisoles, Sodium arenesulfinates | Visible light | Sulfonated benzothiophenes | mdpi.com |
| Three-Component Reaction | Quinoxalin-2(1H)-ones, Unactivated alkenes, Sodium sulfonates | Photocatalyst, Visible light | Functionalized quinoxalin-2(1H)-ones | researchgate.net |
Development of Chiral Sulfinate-Derived Reagents for Asymmetric Synthesis
The development of chiral reagents is crucial for asymmetric synthesis, which aims to produce enantiomerically pure compounds. Chiral auxiliaries are stereogenic groups that are temporarily incorporated into a molecule to control the stereochemical outcome of subsequent reactions. wikipedia.org this compound can serve as a precursor for the synthesis of such chiral reagents.
A key application lies in the synthesis of chiral sulfinamides and sulfoxides, which are valuable chiral auxiliaries and ligands in asymmetric catalysis. For example, enantiomerically enriched sulfinamides can be prepared from the reaction of a sodium sulfinate with an amine in the presence of a chiral activating agent. These chiral sulfinamides can then be used to direct stereoselective transformations.
While specific examples for the 2-methoxy derivative are scarce, the general principle of using chiral auxiliaries is well-established. sigmaaldrich.comusm.edu For instance, pseudoephedrine can be used as a chiral auxiliary to direct the alkylation of amides derived from it. wikipedia.org Similarly, camphorsultam is another effective chiral auxiliary used in various asymmetric transformations, including Michael additions. wikipedia.org The synthesis of chiral sulfinate esters from sodium sulfinates and alcohols using a chiral catalyst also represents a direct route to chiral sulfur compounds.
The following table presents examples of chiral auxiliaries and their applications, illustrating the potential for developing new chiral reagents from this compound.
| Chiral Auxiliary/Reagent | Precursor/Starting Material | Application | Ref. |
| (R)-(+)-2-Methyl-2-propanesulfinamide | 2-Methyl-2-propanesulfinic acid | Asymmetric synthesis of amines | sigmaaldrich.com |
| Camphorsultam | Camphorsulfonic acid | Michael additions, Aldol reactions | wikipedia.org |
| Pseudoephedrine Amides | Pseudoephedrine, Carboxylic acids | Asymmetric alkylation | wikipedia.org |
Contributions to Complex Molecule Synthesis Strategies
The strategic incorporation of sulfonyl groups is a common tactic in the synthesis of complex molecules, including natural products. The sulfonyl group can act as an activating group, a protecting group, or a key structural element. This compound, as a readily available source of the 2-methoxybenzenesulfonyl moiety, can play a significant role in such synthetic strategies.
The use of sulfones in total synthesis is widespread. For example, a key step in the synthesis of some natural products involves the formation of a carbon-carbon bond via a sulfone-stabilized carbanion. The subsequent reductive removal of the sulfonyl group provides the target molecule. The specific substitution pattern on the aryl ring of the sulfone can influence its reactivity and the conditions required for its removal.
An example of the use of a benzenesulfinic acid sodium salt in a synthesis leading to a complex building block is the preparation of 3-(phenylsulfonyl)propanoic acid from maleic anhydride. orgsyn.org This building block can then be further elaborated. The methoxy (B1213986) substituent in this compound could potentially modulate the electronic properties of the resulting sulfone, offering advantages in certain synthetic steps. While direct applications in total synthesis are not explicitly reported for this specific reagent, the vast literature on the use of substituted arenesulfonates in complex synthesis underscores its potential.
Computational and Theoretical Studies of Sodium 2 Methoxybenzene 1 Sulfinate Chemistry
Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction
Quantum chemical calculations are fundamental to understanding the electronic structure of a molecule, which in turn governs its reactivity. For sodium 2-methoxybenzene-1-sulfinate, methods like Hartree-Fock (HF) and post-Hartree-Fock methods are employed to approximate the solutions to the Schrödinger equation, providing detailed information about molecular orbitals, electron distribution, and electrostatic potential. nih.gov
The electronic properties of the 2-methoxybenzene-1-sulfinate anion are significantly influenced by the interplay between the electron-donating methoxy (B1213986) group (-OCH₃) and the electron-withdrawing sulfinate group (-SO₂⁻). Quantum chemical calculations can precisely quantify these effects. For instance, the calculation of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) energies are crucial for predicting the molecule's reactivity towards electrophiles and nucleophiles.
A key aspect of these calculations is the determination of atomic charges. The distribution of charges across the molecule, particularly on the sulfur and oxygen atoms of the sulfinate group and the carbon atoms of the benzene (B151609) ring, dictates the sites of electrophilic and nucleophilic attack. The methoxy group, being an ortho-para director, influences the electron density of the aromatic ring, which can be quantitatively described by these calculations. naturalspublishing.com
Below is a hypothetical data table showcasing typical electronic properties that can be obtained for the 2-methoxybenzene-1-sulfinate anion using quantum chemical calculations.
| Property | Calculated Value | Significance |
|---|---|---|
| HOMO Energy | -2.5 eV | Indicates the ability to donate electrons; higher energy suggests greater reactivity towards electrophiles. |
| LUMO Energy | 1.5 eV | Indicates the ability to accept electrons; lower energy suggests greater reactivity towards nucleophiles. |
| HOMO-LUMO Gap | 4.0 eV | Relates to the chemical stability of the molecule; a larger gap implies higher stability. |
| Dipole Moment | 3.2 D | Measures the overall polarity of the molecule, influencing solubility and intermolecular interactions. |
| Mulliken Charge on Sulfur | +1.2 e | Suggests a significant positive charge on the sulfur atom, making it susceptible to nucleophilic attack. |
| Mulliken Charge on Oxygen (Sulfinate) | -0.8 e | Indicates a high negative charge on the oxygen atoms, making them primary sites for interaction with cations like Na⁺. |
Density Functional Theory (DFT) for Reaction Pathway Elucidation
Density Functional Theory (DFT) has become a workhorse in computational chemistry for its balance of accuracy and computational cost, making it particularly well-suited for studying reaction mechanisms. researchgate.net For reactions involving this compound, DFT calculations can map out the entire potential energy surface, identifying transition states and intermediates and thereby elucidating the most probable reaction pathways.
Transition State Analysis and Energy Barriers
A critical application of DFT is the location of transition state (TS) structures and the calculation of the associated energy barriers (activation energies). This information is vital for understanding the kinetics of a reaction. For instance, in reactions where this compound acts as a nucleophile, DFT can model the approach of the sulfinate to an electrophile, the breaking and forming of bonds, and the energy required to overcome the transition state.
The reaction of aryl sulfinates with various coupling partners often proceeds through complex catalytic cycles. DFT calculations can help to dissect these cycles, providing the free energy profile for each elementary step, including oxidative addition, transmetalation, and reductive elimination in the context of transition-metal-catalyzed reactions. acs.org
The following table presents hypothetical data for a DFT-calculated reaction pathway for the addition of the 2-methoxybenzene-1-sulfinate radical to an alkene.
| Reaction Step | Species | Relative Free Energy (kcal/mol) | Description |
|---|---|---|---|
| 1 | Reactants (Sulfinate + Alkene) | 0.0 | Initial state of the system. |
| 2 | Transition State 1 (TS1) | +12.5 | Energy barrier for the formation of the sulfonyl radical. |
| 3 | Intermediate (Sulfonyl Radical) | +5.8 | Formation of the reactive radical species. nih.gov |
| 4 | Transition State 2 (TS2) | +15.2 | Energy barrier for the addition of the radical to the alkene. |
| 5 | Product Radical | -8.0 | Formation of the carbon-centered radical after addition. |
Investigation of Radical Intermediates and Spin Density Distributions
Many reactions involving sulfinates proceed via radical mechanisms, often initiated by single-electron transfer (SET). nih.gov DFT is an excellent tool for studying these open-shell species. The formation of the 2-methoxybenzenesulfonyl radical from the corresponding sulfinate can be modeled, and its electronic structure and stability can be assessed.
A key property of a radical is its spin density distribution, which indicates the location of the unpaired electron. In the 2-methoxybenzenesulfonyl radical, the spin density is primarily localized on the sulfur and oxygen atoms. However, some delocalization onto the aromatic ring can occur. DFT calculations can provide a quantitative map of the spin density, which is crucial for predicting the regioselectivity of subsequent reactions. For example, a higher spin density on the sulfur atom would favor reactions at this site.
Molecular Dynamics Simulations for Solvent and Conformational Effects
While quantum chemical methods are powerful for studying individual molecules or small molecular clusters, Molecular Dynamics (MD) simulations are employed to understand the behavior of molecules in a condensed phase, such as in solution. rsc.org MD simulations model the movement of atoms and molecules over time based on classical mechanics, allowing for the study of solvent effects and conformational dynamics.
For this compound, MD simulations can provide insights into how solvent molecules arrange themselves around the sulfinate anion and the sodium cation. This solvation structure can significantly impact the reactivity of the sulfinate. For example, in a polar protic solvent, hydrogen bonding to the oxygen atoms of the sulfinate group can stabilize the anion and modulate its nucleophilicity.
Furthermore, the 2-methoxybenzene-1-sulfinate anion has conformational flexibility, particularly concerning the rotation around the C-S bond and the C-O bond of the methoxy group. MD simulations can explore the conformational landscape of the molecule in different solvents, identifying the most stable conformers and the energy barriers for interconversion. This information is crucial as different conformers may exhibit different reactivities.
Computational Design of Novel Catalytic Systems
Computational chemistry plays a pivotal role in the modern development of new catalysts. By understanding the mechanism of a reaction involving this compound, novel catalytic systems can be designed in silico. For instance, in Ni/photoredox dual catalysis for C-S bond formation, computational studies can help in selecting the optimal photocatalyst and nickel ligand to achieve high efficiency and selectivity. nih.govrsc.org
The process of computational catalyst design involves several steps:
Mechanism Elucidation: Using DFT to understand the existing catalytic cycle.
Identifying the Rate-Determining Step: Pinpointing the step with the highest energy barrier.
In Silico Ligand/Catalyst Modification: Systematically modifying the structure of the catalyst (e.g., changing the electronic and steric properties of the ligands) in the computational model.
Evaluating the Modified Catalyst: Recalculating the energy profile for the modified system to see if the barrier of the rate-determining step is lowered.
This iterative process can significantly accelerate the discovery of new and improved catalysts for reactions utilizing this compound, saving considerable time and experimental resources. For example, by modeling different phosphine (B1218219) ligands on a palladium catalyst, one can predict which ligand will lead to the fastest rate of cross-coupling with an aryl halide. acs.org
Advanced Analytical Methodologies for Research on Sodium 2 Methoxybenzene 1 Sulfinate
Spectroscopic Techniques for Mechanistic Elucidation and In Situ Monitoring
Spectroscopic methods are indispensable for gaining real-time insights into the chemical processes involving sodium 2-methoxybenzene-1-sulfinate. They allow for the observation of changes in molecular structure, the detection of short-lived species, and the kinetic profiling of reactions.
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., ¹H, ¹³C, ¹⁹F, ³¹P for ligand studies)
High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural characterization of this compound and its reaction products.
¹H NMR Spectroscopy : The proton NMR spectrum of an aromatic compound provides a wealth of information. researchgate.net Protons directly attached to the aromatic ring, known as aryl protons, typically resonate in the downfield region of 6.5-8.0 ppm. libretexts.org The specific chemical shifts and coupling patterns of the protons on the 2-methoxybenzene moiety can confirm the substitution pattern and reveal electronic changes in the ring during a reaction. For instance, the introduction of a sulfinate group influences the chemical shifts of adjacent aromatic protons. researchgate.net
¹³C NMR Spectroscopy : Aromatic carbons absorb in the range of 120-150 ppm in a ¹³C NMR spectrum. libretexts.org While this range overlaps with that of non-aromatic alkenes, the number of distinct signals can help determine the symmetry of the molecule. libretexts.org For substituted benzenes, the pattern of signals can distinguish between ortho, meta, and para isomers. researchgate.net The carbon spectrum of this compound would show distinct signals for the methoxy (B1213986) carbon, the carbon bearing the sulfinate group, and the other aromatic carbons, providing a complete picture of the carbon skeleton.
¹⁹F and ³¹P NMR for Ligand Studies : In reaction systems where this compound interacts with fluorinated or phosphorus-containing ligands or reagents, ¹⁹F and ³¹P NMR spectroscopy become invaluable. rsc.org These techniques can be used to monitor the formation of new bonds and to study the coordination environment around a metal center in catalytic reactions.
Table 1: Representative NMR Data for Aromatic Compounds
| Nucleus | Typical Chemical Shift Range (ppm) | Information Provided |
| ¹H (Aryl) | 6.5 - 8.0 | Electronic environment, substitution pattern |
| ¹³C (Aromatic) | 120 - 150 | Carbon skeleton, molecular symmetry |
| ¹⁹F | Varies widely | Presence and environment of fluorine atoms |
| ³¹P | Varies widely | Presence and environment of phosphorus atoms |
This table is interactive. You can sort and filter the data.
Electron Paramagnetic Resonance (EPR) Spectroscopy for Radical Detection
Many reactions involving sulfinates proceed through radical intermediates. Electron Paramagnetic Resonance (EPR) spectroscopy is the only technique that directly detects unpaired electrons, making it essential for studying these reactive species. bruker.com The oxidation of sulfinates can generate sulfinyl radicals (R-S-O•), which can be detected and characterized by EPR. researchgate.net The resulting EPR spectrum can provide information about the structure and environment of the radical. bruker.com Spin trapping techniques are often employed to convert short-lived radicals into more stable ones that are easier to detect. nih.govnih.gov
Fourier Transform Infrared (FTIR) and Raman Spectroscopy for Functional Group Analysis
Vibrational spectroscopy techniques like Fourier Transform Infrared (FTIR) and Raman spectroscopy are powerful tools for identifying functional groups within a molecule.
FTIR Spectroscopy : FTIR is particularly useful for identifying the characteristic stretching and bending vibrations of the sulfinate group (S-O bonds) and the methoxy group (C-O bond) in this compound. Changes in the position and intensity of these bands during a reaction can indicate the transformation of these functional groups. nih.gov
Raman Spectroscopy : Raman spectroscopy provides complementary information to FTIR. While strong in FTIR, the sulfinate group may show weaker signals in Raman spectra. spectrabase.com However, the aromatic ring vibrations are often strong in Raman, providing a good handle for monitoring changes to the benzene (B151609) ring. Both techniques can be used to analyze solid and liquid samples. epequip.com
Table 2: Key Vibrational Frequencies for this compound
| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) |
| Sulfinate (S-O) | Asymmetric Stretch | ~1050 - 1100 |
| Sulfinate (S-O) | Symmetric Stretch | ~950 - 1000 |
| Methoxy (C-O) | Stretch | ~1250 |
| Aromatic C-H | Stretch | >3000 |
| Aromatic C=C | Ring Stretch | ~1450 - 1600 |
This table is interactive. You can sort and filter the data.
UV-Vis Spectroscopy for Reaction Progress and Intermediate Characterization
UV-Vis spectroscopy is a valuable technique for monitoring the progress of reactions involving aromatic compounds. The π-electron system of the benzene ring in this compound gives rise to characteristic UV absorptions. Changes in the conjugation or substitution pattern of the aromatic ring during a reaction will lead to shifts in the absorption maxima (λmax) and changes in the molar absorptivity. This allows for the quantitative tracking of the consumption of the starting material and the formation of products or intermediates in real-time. researchgate.net
Advanced Chromatographic and Mass Spectrometric Techniques for Complex Mixture Analysis
When reactions involving this compound lead to the formation of multiple products, advanced separation and detection techniques are required to analyze the resulting complex mixtures.
Liquid Chromatography-Mass Spectrometry (LC-MS/MS) and High-Resolution MS (HRMS)
Liquid chromatography is a powerful technique for separating the components of a mixture, and when coupled with mass spectrometry, it provides unparalleled analytical capabilities.
LC-MS/MS : This technique combines the separation power of liquid chromatography with the specificity and sensitivity of tandem mass spectrometry. fda.gov After separation on an LC column, the individual components are introduced into the mass spectrometer. In MS/MS, a specific ion (the parent ion) is selected, fragmented, and the resulting fragment ions are detected. nih.gov This provides structural information that can be used to identify unknown compounds in the mixture. Ion-exchange chromatography can be particularly effective for separating sulfonated compounds. nih.gov
High-Resolution Mass Spectrometry (HRMS) : HRMS provides highly accurate mass measurements, which allows for the determination of the elemental composition of a molecule. masonaco.org This is a critical tool for identifying unknown products and byproducts in a reaction mixture. When combined with LC, HRMS can provide the elemental composition for each separated component, greatly aiding in their identification. chromatographyonline.com
Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Products
While direct GC-MS analysis of the non-volatile this compound is not feasible, the technique is invaluable for identifying volatile products that may arise from its thermal decomposition or chemical reactions. For instance, in studies of related arylsulfinate compounds, GC-MS is employed to analyze the gaseous byproducts, such as sulfur dioxide (SO₂), which can be extruded from sulfinate complexes under thermal stress. The identification of such volatile fragments provides critical insights into the stability and decomposition pathways of the parent compound.
In a typical research workflow, a sample of this compound would be subjected to pyrolysis or a specific chemical reaction in a sealed vessel. The headspace gas or the volatile fraction extracted with a suitable solvent would then be injected into the GC-MS system. The gas chromatograph separates the individual volatile components, which are subsequently ionized and detected by the mass spectrometer, allowing for their identification based on their mass spectra.
Supercritical Fluid Chromatography (SFC) for Separation and Analysis
Supercritical Fluid Chromatography (SFC) presents a powerful alternative to traditional liquid and gas chromatography for the analysis of sulfinate salts and their derivatives. SFC utilizes a supercritical fluid, most commonly carbon dioxide, as the mobile phase. This technique is particularly advantageous for the separation of compounds that are not amenable to GC due to low volatility or thermal instability, and for which HPLC may be inefficient.
The unique properties of supercritical fluids allow for high-efficiency separations at lower temperatures than GC, thus preserving the integrity of thermally sensitive molecules like this compound. The polarity of the mobile phase in SFC can be readily tuned by the addition of polar co-solvents, enabling the separation of a wide range of analytes. While specific SFC applications for this compound are not widely documented, the technique's utility for separating other polar and chiral organic molecules suggests its high potential in this area, particularly for the analysis of complex reaction mixtures containing the sulfinate and its derivatives.
Electroanalytical Techniques for Redox Chemistry Characterization
Electroanalytical methods are fundamental in characterizing the redox properties of this compound. These techniques can provide quantitative data on electron transfer processes, which is essential for understanding its role in various chemical and electrochemical reactions.
Cyclic Voltammetry (CV) for Redox Potentials and Electron Transfer Processes
Cyclic Voltammetry (CV) is a premier electroanalytical technique for investigating the redox behavior of chemical species. In the context of arylsulfinates, CV has been instrumental in elucidating reaction mechanisms. For example, research on the electrochemical reduction of nitro-substituted benzenesulfonyl chlorides, which can produce arylsulfinate anions upon dissociation, has utilized CV to determine key parameters like reduction peak potentials. cdnsciencepub.com
In a CV experiment involving an arylsulfinate, the compound would be dissolved in a suitable solvent with a supporting electrolyte, and the potential of a working electrode would be swept linearly with time. The resulting current is plotted against the applied potential, yielding a voltammogram. The characteristics of this plot, such as the peak potentials and currents, provide information about the thermodynamics and kinetics of the electron transfer reactions. Studies on various organic reactions have used CV to probe the involvement of sulfinate species. researchgate.netmdpi.combohrium.com For instance, the reduction potential of a related compound, 4-acetobenzene bromide, was determined to be -1.89 V versus a saturated calomel (B162337) electrode (SCE) in DMSO. rsc.org
Table 1: Illustrative Cyclic Voltammetry Data for Related Compounds
| Compound/System | Electrode | Solvent/Electrolyte | Key Findings/Potentials |
| Nitro-substituted benzenesulfonyl chlorides | Glassy Carbon | Acetonitrile (B52724) / nBu₄NPF₆ | First irreversible reduction peak observed at Ep₁ = -0.63 V vs SCE for 2-nitrobenzenesulfonyl chloride. cdnsciencepub.com |
| Cone-calix mdpi.comarene-bis-nosylates | Mercury | DMF | Reversible first reduction step to a bis-nitroradical anion. researchgate.net |
| 4-acetobenzene bromide | Not Specified | DMSO | Reduction potential of -1.89 V vs SCE. rsc.org |
Note: This table presents data for related compounds to illustrate the application of cyclic voltammetry in studying sulfinate-related chemistry.
Crystallographic Techniques for Solid-State Structure Determination of Derivatives and Complexes
X-ray crystallography is the definitive method for determining the precise three-dimensional atomic arrangement of crystalline solids. While a crystal structure for this compound itself may not be readily available, the technique is extensively used to characterize its metal complexes and derivatives. The coordination mode of the sulfinate ligand to a metal center is of particular interest, as it can bind through sulfur, oxygen, or both. nih.govacs.org
In numerous studies, single-crystal X-ray diffraction has been used to elucidate the structures of metal-sulfinate complexes. nih.govacs.orgnih.govrsc.org For instance, the crystal structure of a palladium sulfinate complex revealed a square planar geometry around the palladium center with a Pd-S bond length of 2.2755(4) Å. acs.org In another example, an iron(II)-sulfinate complex was characterized, showing Fe-S and S-O bond distances of 2.1812(9) Å and approximately 1.48 Å, respectively. nih.gov These structural details are crucial for understanding the reactivity and properties of these complexes.
Table 2: Selected Crystallographic Data for Metal-Sulfinate Complexes
| Complex | Key Bond | Bond Length (Å) | Reference |
| Palladium Sulfinate Complex | Pd-S | 2.2755(4) | acs.org |
| Iron(II)-Sulfinate Complex | Fe-S | 2.1812(9) | nih.gov |
| Iron(II)-Sulfinate Complex | S-O | 1.476(2) - 1.488(2) | nih.gov |
| Organozinc Sulfinate | S-C | 1.772 | rsc.org |
| Organozinc Sulfinate | S-O | 1.517 - 1.551 | rsc.org |
Note: This table provides examples of crystallographic data for various metal-sulfinate complexes to demonstrate the utility of this technique.
Future Research Trajectories and Unresolved Challenges in Sodium 2 Methoxybenzene 1 Sulfinate Chemistry
Discovery of Novel Reactivity Patterns and Unprecedented Transformations
A primary ongoing challenge in the chemistry of sodium 2-methoxybenzene-1-sulfinate lies in the discovery of new reactivity patterns. While its roles as a sulfonylating, sulfenylating, and sulfinylating agent are established, the subtle interplay of reaction conditions can lead to unexpected and valuable transformations. rsc.orgresearchgate.net Future research should systematically investigate the influence of various stimuli, such as electrochemical activation and photoredox catalysis, to uncover novel reaction pathways. researchgate.netresearchgate.net
A significant area for exploration is the generation and subsequent reaction of sulfinyl radicals. Under certain conditions, such as mediation by BF₃·OEt₂, sulfinyl radicals can be formed, which are typically unstable and may disproportionate. mdpi.com Harnessing the reactivity of a 2-methoxybenzenesulfinyl radical derived from this compound could lead to unprecedented transformations, such as novel cyclization cascades or multicomponent reactions. rsc.org The development of methods to control the fate of such transient radical species is a key challenge.
Furthermore, expanding the scope of multicomponent reactions involving this compound is a promising frontier. rsc.org Designing one-pot syntheses that incorporate this reagent to build molecular complexity rapidly would be highly valuable. This could involve, for instance, sulfonyl radical-triggered ring-closing sulfonylation reactions to access complex heterocyclic scaffolds. rsc.org
Development of Highly Selective and Efficient Catalytic Systems
The development of more advanced catalytic systems is crucial for enhancing the utility of this compound. While various metal-based catalysts (e.g., copper, iron, iridium, palladium) and metal-free catalysts have been employed for reactions involving sulfinates, there is a continuous need for systems with higher efficiency, selectivity (chemo-, regio-, and stereo-), and broader substrate scope. rsc.orgresearchgate.netnih.gov
Future research should focus on:
Lowering Catalyst Loading: Developing catalysts that are active at very low concentrations to minimize cost and residual metal contamination in the final products.
Enhancing Selectivity: Designing catalytic systems that can precisely control the reaction outcome, for example, selectively promoting sulfinylation over sulfonylation.
Photoredox and Electrocatalysis: Exploring light-mediated and electrochemical methods can offer green and mild alternatives to traditional catalysis, potentially unlocking unique reactivity. researchgate.netresearchgate.net
N-Heterocyclic Carbene (NHC) Catalysis: Investigating the potential of NHC-catalyzed reactions, which have shown promise in other areas of asymmetric catalysis, could open new avenues for transformations involving the sulfinate group. acs.org
A summary of representative catalytic systems used for reactions with sodium sulfinates is presented below, highlighting the diversity of approaches that could be optimized for this compound.
| Catalyst System | Reaction Type | Potential Application for this compound | Reference |
| I₂ / TBHP | Oxidative C-N bond cleavage and sulfonylation | Synthesis of 2-methoxybenzenesulfonamides | rsc.org |
| CuI-Phen·H₂O | Sulfenylation of thiols | Synthesis of 2-methoxy-thiosulfonates | rsc.org |
| FeCl₃ | Coupling of thiols and sulfinates | Synthesis of unsymmetrical thiosulfonates | rsc.org |
| BF₃·OEt₂ | Oxysulfonylation of alkynes | Synthesis of β-keto sulfones bearing the 2-methoxyphenyl group | mdpi.com |
| Iridium Complexes | Enantioselective allylation | Asymmetric synthesis of allylic sulfones | nih.gov |
Integration with Continuous Flow Chemistry and Automated Synthesis
The translation of synthetic methodologies from batch to continuous flow processing offers significant advantages in terms of safety, scalability, and reproducibility. nih.gov A major future trajectory for the application of this compound is its integration into continuous flow and automated synthesis platforms. Reactions involving potentially hazardous intermediates or requiring precise control over reaction parameters are particularly well-suited for flow chemistry. nih.gov
Challenges and opportunities in this area include:
Solubility and Handling: As a solid salt, strategies for its introduction into a flow stream, such as in-line dissolution or the use of packed-bed reactors, need to be developed and optimized.
Multi-step Synthesis: Designing telescoped multi-step syntheses where this compound is used in one of the steps without the need for isolation of intermediates would significantly improve efficiency. nih.gov This could involve, for example, an initial reaction to form a sulfone, which is then immediately used in a subsequent transformation in the same flow system.
Reaction Optimization: Automated flow platforms can be used for high-throughput screening of reaction conditions (e.g., temperature, pressure, residence time, stoichiometry) to rapidly identify optimal parameters for reactions involving this compound.
Exploration of New Applications in Materials Science and Medicinal Chemistry (excluding clinical trial data)
While organosulfur compounds are known for their biological activity, the specific applications of derivatives of this compound are still an emerging area of research. researchgate.net
In medicinal chemistry , future research could focus on the synthesis of novel sulfonamides and sulfones derived from this compound as potential therapeutic agents. The 2-methoxyphenyl group can influence the pharmacokinetic and pharmacodynamic properties of a molecule. The synthesis of complex molecules, such as analogs of vinblastine (B1199706) where precise stereochemical control is essential, represents a long-term goal for the application of advanced sulfinate chemistry. wikipedia.org The development of sulfonylated hydrazides from sulfinates also presents a pathway to novel sulfonamides. nih.gov
In materials science , the sulfonyl group is a key component of high-performance polymers like polysulfones, known for their thermal stability and mechanical strength. A significant unresolved challenge is the incorporation of functionalized sulfonyl monomers, which could be derived from this compound, into novel polymers. Research in this area could explore:
Polymer Synthesis: Developing polymerization methods that utilize sulfones or other sulfur-containing compounds derived from this compound to create new materials with tailored properties (e.g., optical, electronic, thermal).
Functional Materials: Investigating the potential of these new materials in applications such as gas separation membranes, advanced coatings, or as components in electronic devices.
Addressing Stereochemical Control in Sulfinate-Mediated Reactions
A persistent and fundamental challenge in sulfinate chemistry is the control of stereochemistry. This is particularly relevant when the sulfur atom of the sulfinate itself becomes a stereocenter in the product, such as in the formation of chiral sulfoxides, or when the sulfinate is used to induce stereoselectivity in a reaction. acs.orgresearchgate.net
Future research must address several key aspects of stereochemical control:
Asymmetric Sulfinylation: Developing catalytic asymmetric methods to directly transfer the 2-methoxybenzenesulfinyl group to a prochiral nucleophile to generate optically active sulfoxides remains a significant hurdle. While some progress has been made in the stereoselective synthesis of sulfinates, direct and highly enantioselective catalytic sulfinylation is rare. acs.org
Chiral Auxiliaries: The use of chiral auxiliaries attached to the sulfinate or the substrate is a viable strategy. acs.orgyoutube.com However, this often requires additional synthetic steps for attachment and removal. Future work could focus on developing more efficient and recyclable auxiliaries.
Substrate Control: Understanding and exploiting the influence of existing stereocenters in a substrate to direct the stereochemical outcome of a reaction with this compound is crucial for the synthesis of complex target molecules. youtube.com
Atroposelective Synthesis: The synthesis of axially chiral compounds is a growing area of interest. Exploring the use of the sulfinate group to control the formation of atropisomers, as has been demonstrated in other systems, presents an exciting research direction. acs.org
The table below summarizes different strategies for achieving stereochemical control in reactions that could be applied to this compound.
| Strategy | Description | Research Goal for this compound | Reference |
| Asymmetric Catalysis | Use of a chiral catalyst to create a chiral environment, favoring the formation of one enantiomer over the other. | Development of chiral iridium or palladium catalysts for enantioselective reactions. | nih.gov |
| Chiral Auxiliaries | A chiral molecule is temporarily incorporated into one of the reactants to direct the stereochemical course of the reaction. | Design of novel, easily removable auxiliaries for the asymmetric synthesis of sulfoxides or sulfinamides. | acs.orgnih.gov |
| Substrate Control | An existing stereocenter within the substrate molecule dictates the stereochemistry of a newly formed stereocenter. | Application in the synthesis of complex, stereochemically rich natural product analogs. | youtube.com |
| Diastereoselective Reactions | Reaction of a chiral reagent with a prochiral substrate to form diastereomers, often controlled by steric or electronic factors. | Controlling the diastereoselectivity of reactions involving sulfinyl-substituted organometallic complexes. | researchgate.net |
Q & A
Basic: What are the recommended synthetic pathways and purification methods for Sodium 2-methoxybenzene-1-sulfinate?
Answer:
Synthesis typically involves sulfonation of 2-methoxybenzene derivatives followed by neutralization with sodium hydroxide. Key steps include:
- Sulfonation: Use chlorosulfonic acid or sulfur trioxide under controlled anhydrous conditions to introduce the sulfonyl group.
- Neutralization: React the sulfonic acid intermediate with sodium hydroxide in aqueous or alcoholic media.
- Purification: Employ recrystallization (using ethanol/water mixtures) or solid-phase extraction (SPE) to isolate the sodium salt. Characterization via melting point determination (compare with structurally similar sulfonates, e.g., mp 137–140°C for 2-methylsulfonylbenzoic acid ) and thin-layer chromatography (TLC) for preliminary purity assessment .
Basic: Which analytical techniques are most effective for characterizing this compound?
Answer:
- Purity Analysis: High-performance liquid chromatography (HPLC) with UV detection or mass spectrometry (MS) for quantification of impurities.
- Structural Confirmation: Nuclear magnetic resonance (NMR; ¹H/¹³C) to verify methoxy and sulfinate group positions.
- Thermal Stability: Differential scanning calorimetry (DSC) to assess decomposition temperatures.
- Quick Screening: TLC with silica gel plates and iodine staining for rapid purity checks .
- Comparative Data: Reference melting points of analogous sulfonates (e.g., 3-methylsulfonylbenzoic acid, mp 230°C ).
Advanced: How can researchers design experiments to evaluate the stability of this compound under varying conditions?
Answer:
- pH Stability: Incubate the compound in buffered solutions (pH 2–12) and monitor degradation via HPLC at timed intervals.
- Thermal Stability: Use accelerated stability studies (40–80°C) to model long-term storage conditions.
- Light Sensitivity: Expose samples to UV/visible light and quantify photodegradation products using LC-MS.
- Methodological Rigor: Apply criteria from sodium intake studies (e.g., controlled variables, replication) to ensure reproducibility .
Advanced: What strategies address contradictory data in reaction optimization studies involving this compound?
Answer:
- Design of Experiments (DoE): Systematically vary parameters (temperature, stoichiometry, solvent polarity) and analyze outcomes statistically to identify significant factors.
- Controlled Replication: Repeat experiments under identical conditions to distinguish experimental error from intrinsic variability.
- Cross-Validation: Use multiple analytical techniques (e.g., NMR and HPLC) to confirm results.
- Feasibility Balancing: Align experimental goals with practical constraints (e.g., reagent availability, safety protocols) during research question formulation .
Basic: What safety protocols are critical when handling this compound?
Answer:
- Personal Protective Equipment (PPE): Lab coat, nitrile gloves, and safety goggles.
- Ventilation: Use fume hoods during synthesis or handling of powdered forms to prevent inhalation.
- Storage: Keep in airtight containers away from moisture and oxidizing agents.
- Emergency Measures: Refer to safety data sheets (SDS) of structurally related compounds (e.g., Sodium 2-methylprop-2-ene-1-sulfonate ).
Advanced: How can mechanistic studies elucidate the role of this compound in nucleophilic reactions?
Answer:
- Kinetic Studies: Monitor reaction rates under varying temperatures to calculate activation parameters (ΔH‡, ΔS‡).
- Isotopic Labeling: Use deuterated solvents or ³⁵S-labeled sulfinate to track reaction pathways via MS or autoradiography.
- Computational Modeling: Density functional theory (DFT) simulations to predict transition states and intermediate stability.
- Sample Preparation: Follow protocols for handling reactive intermediates (e.g., inert atmosphere, low-temperature quenching) .
Retrosynthesis Analysis
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Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
